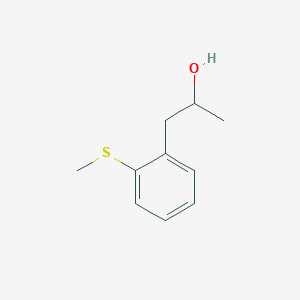

1-(2-(Methylthio)phenyl)propan-2-ol

Description

1-(2-(Methylthio)phenyl)propan-2-ol is a secondary alcohol featuring a methylthio (-SCH₃) substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₁₄OS, with a molecular weight of 182.28 g/mol. For instance, it serves as a precursor in PdI₂/KI-catalyzed carbonylation reactions to synthesize benzothiophene-2-acetic esters, a class of heterocyclic compounds with applications in pharmaceuticals and materials science . Additionally, it is identified as a metabolite of 4-methylthioamphetamine (4-MTA), formed via ketone reduction during phase I metabolism in humans .

Properties

IUPAC Name |

1-(2-methylsulfanylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQPFWFBGNOQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)phenyl)propan-2-ol typically involves the reaction of 2-(methylthio)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)phenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 1-(2-(Methylthio)phenyl)propan-2-one.

Reduction: Formation of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(Methylthio)phenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)phenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The ortho vs. para placement of the methylthio group in this compound and its isomer affects metabolic stability. Para-substituted analogs are more prone to oxidative degradation .

- Steric Effects : Bulky substituents (e.g., tetraphenyl groups in 2-methyl-1,1,3,3-tetraphenylpropan-2-ol) lower solubility but enhance crystallinity, as evidenced by its melting point (406–408 K) .

Biological Activity

1-(2-(Methylthio)phenyl)propan-2-ol, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

- IUPAC Name: this compound

- Molecular Formula: C10H14OS

- Molecular Weight: 182.28 g/mol

- CAS Number: 100-86-7

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives and evaluated their activity against clinical strains of bacteria, including MRSA. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against staphylococci strains, showcasing their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| Compound C | 2.5 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A study reported IC50 values for related compounds against several cancer cell lines, including HeLa and MCF-7 cells, ranging from 8.49 to 62.84 µg/mL. Notably, compounds with structural similarities exhibited enhanced cytotoxicity, suggesting that modifications to the phenyl ring could improve their effectiveness .

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound D | <10 | HeLa |

| Compound E | 11.20 | MCF-7 |

| Compound F | >60 | SKOV-3 |

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to this compound have shown promising antioxidant activity in various assays, with some derivatives displaying IC50 values below 30 µg/mL in DPPH radical scavenging tests . This suggests that these compounds can effectively neutralize free radicals.

Table 3: Antioxidant Activity of Related Compounds

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| Compound G | <30 | DPPH Scavenging |

| Compound H | <40 | ABTS Assay |

Case Studies

A significant case study involved the synthesis and evaluation of a series of thiadiazole derivatives related to the structure of this compound. These derivatives were tested for their ability to inhibit glutamate-stimulated calcium ion uptake in neuronal cells, indicating neuroprotective properties that may be beneficial in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.